molecular formula C23H29N3O4S2 B2665521 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-77-1

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Katalognummer B2665521
CAS-Nummer: 893124-77-1
Molekulargewicht: 475.62
InChI-Schlüssel: GYZZGHMGDDHMSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic compound. It contains a piperidine moiety, which is a common structure in many pharmaceuticals . The compound also includes a sulfonamide group, which is known for its wide spectrum of biological activities .

Wissenschaftliche Forschungsanwendungen

SAR Investigations in FPT Inhibitors

The study by Mallams et al. (1998) describes the synthesis of novel derivatives to explore the structure-activity relationship (SAR) of Farnesyl Protein Transferase (FPT) inhibitors, highlighting the significance of chemical modifications for enhancing pharmacokinetic properties and oral bioavailability in vivo. These derivatives, which share structural similarities with the specified compound, demonstrate the importance of meticulous chemical modification to achieve desired biological effects and improved metabolic stability【Mallams et al., 1998】(https://consensus.app/papers/inhibitors-farnesyl-transferase-4amido-4carbamoyl-mallams/4f4e893a58ff5cb6acae3a67c185a795/?utm_source=chatgpt).

Novel Benzamides and Metal Complexes Bioactivity

Khatiwora et al. (2013) synthesized new benzamides and their copper and cobalt complexes, providing insights into the structural features and bioactivity of these compounds. The study indicates that these complexes exhibit significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents【Khatiwora et al., 2013】(https://consensus.app/papers/synthesis-characterization-bioactivity-study-novel-khatiwora/5cae78f05390566d90b1d5637f1a5a6b/?utm_source=chatgpt).

Antipsychotic Agent Development

Norman et al. (1996) focused on synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their efficacy through in vitro and in vivo assays. This research underscores the role of chemical synthesis in creating compounds with specific receptor affinities, offering pathways to novel therapeutic options for psychiatric conditions【Norman et al., 1996】(https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt).

Kappa-Opioid Receptor Antagonism

Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, revealing its selectivity and potential therapeutic implications in depression and addiction disorders. Such studies are pivotal in understanding receptor-ligand interactions and developing targeted treatments for complex conditions【Grimwood et al., 2011】(https://consensus.app/papers/characterization-grimwood/8298b58aeccc599f9e4217cfe05bb988/?utm_source=chatgpt).

CB1 Cannabinoid Receptor Antagonism

Ruiu et al. (2003) synthesized and evaluated NESS 0327 for its binding affinity towards cannabinoid CB1 and CB2 receptors, demonstrating the compound's selectivity and potential as a novel cannabinoid antagonist. This research highlights the exploration of receptor-specific antagonists in modulating cannabinoid system-related physiological and pathological processes【Ruiu et al., 2003】(https://consensus.app/papers/synthesis-characterization-ness-0327-novel-putative-ruiu/f0e9aec94e2955ce973c83f825d173a2/?utm_source=chatgpt).

Eigenschaften

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-2-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZGHMGDDHMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.